molecular formula C10H21NO B2363515 (5-Tert-butylpiperidin-2-yl)methanol CAS No. 2287313-04-4

(5-Tert-butylpiperidin-2-yl)methanol

Cat. No.: B2363515
CAS No.: 2287313-04-4
M. Wt: 171.284
InChI Key: OSIQZAKWXIRGPR-UHFFFAOYSA-N
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Description

(5-Tert-butylpiperidin-2-yl)methanol is a piperidine derivative characterized by a tert-butyl substituent at the 5-position of the piperidine ring and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol.

Properties

IUPAC Name

(5-tert-butylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQZAKWXIRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butylpiperidin-2-yl)methanol typically involves the reaction of piperidine derivatives with tert-butylating agents under controlled conditions. One common method includes the use of tert-butyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of (5-Tert-butylpiperidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(5-Tert-butylpiperidin-2-yl)methanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Tert-butylpiperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares (5-Tert-butylpiperidin-2-yl)methanol with structurally related piperidine and pyridine methanol derivatives:

Compound Name Molecular Formula Substituents Key Features Reference
(5-Tert-butylpiperidin-2-yl)methanol C₁₁H₂₃NO 5-tert-butyl, 2-hydroxymethyl High lipophilicity, steric hindrance -
(5-Methylpiperidin-2-yl)methanol C₇H₁₅NO 5-methyl, 2-hydroxymethyl Lower steric bulk, moderate polarity
(5-Bromo-3-methoxypyridin-2-yl)methanol C₇H₇BrNO₂ 5-bromo, 3-methoxy, 2-hydroxymethyl Electrophilic halogen, planar aromatic ring
[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol C₁₂H₁₇NO₃ 5-methylfuran-2-carbonyl, 3-hydroxymethyl Enhanced hydrogen-bonding capacity
Key Observations:

Steric and Lipophilic Effects: The tert-butyl group in (5-Tert-butylpiperidin-2-yl)methanol increases lipophilicity (logP ~2.5 estimated) compared to the methyl analog (logP ~0.9). This enhances membrane permeability but may reduce aqueous solubility.

Reactivity : Halogenated analogs (e.g., bromo substituents) exhibit electrophilic reactivity, enabling cross-coupling reactions, whereas the tert-butyl group is inert under most conditions.

Spectroscopic and Analytical Data

While NMR data for (5-Tert-butylpiperidin-2-yl)methanol are unavailable, comparisons with similar compounds suggest:

  • ¹H NMR : The tert-butyl group would produce a singlet at ~1.2–1.4 ppm (9H), while the piperidine ring protons resonate between 1.5–3.5 ppm.
  • ¹³C NMR : The tert-butyl carbon appears at ~25–30 ppm, with the hydroxymethyl carbon at ~60–65 ppm.

Biological Activity

(5-Tert-butylpiperidin-2-yl)methanol is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

(5-Tert-butylpiperidin-2-yl)methanol is synthesized through the reaction of piperidine derivatives with tert-butylating agents. Common methods include using tert-butyl chloride in the presence of bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound features a hydroxymethyl group that can participate in hydrogen bonding, enhancing its interaction with biological molecules.

The biological activity of (5-Tert-butylpiperidin-2-yl)methanol is attributed to its ability to modulate various biochemical pathways. Its hydroxymethyl group allows for interactions with specific molecular targets, while the piperidine ring contributes to the compound's stability and reactivity . This compound has been investigated for its potential neuroprotective effects and as a ligand for receptor studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of (5-Tert-butylpiperidin-2-yl)methanol. In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that this compound could mitigate cell death induced by glutamic acid deprivation, suggesting a protective role against neurodegeneration .

Antimicrobial Activity

Additionally, (5-Tert-butylpiperidin-2-yl)methanol has shown antimicrobial properties, indicating its potential use in developing new antimicrobial agents .

Research Findings

A summary of key research findings related to the biological activity of (5-Tert-butylpiperidin-2-yl)methanol is presented in the following table:

StudyBiological ActivityMethodologyResults
NeuroprotectionMTT AssaySignificant increase in cell viability under stress conditions.
AntimicrobialDisk DiffusionInhibition of bacterial growth at varying concentrations.
Receptor ModulationBinding AssaysInteraction with specific receptors demonstrated potential therapeutic applications.

Case Studies

Several case studies have explored the therapeutic applications of (5-Tert-butylpiperidin-2-yl)methanol:

  • Neuroprotection in Ischemic Models : In vivo studies using rat models of cerebral ischemia showed that administration of (5-Tert-butylpiperidin-2-yl)methanol resulted in reduced infarct size and improved neurological outcomes compared to control groups .
  • Antimicrobial Efficacy : A study investigating the compound's antimicrobial properties found it effective against several strains of bacteria, supporting its potential as a lead compound for antibiotic development .

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